8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole is a complex organic compound with the molecular formula C20H22N2. It is characterized by a unique structure that includes a cyclohexyl group and a pyrazino-carbazole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazino Group: This step involves the reaction of the carbazole core with suitable reagents to form the pyrazino ring.
Cyclohexyl Substitution:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole include:
8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole: This compound has a similar structure but differs in the degree of hydrogenation.
4-[3-(Dimethylamino)propyl]-6,7,9,10,11,12-hexahydro[1,4]diazepino carbazol-5(4H)-one hydrochloride: This compound has a different substitution pattern and functional groups.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-14H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKYKWKKBBAXMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4C=CN=C5C4=C3CCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347787 |
Source
|
Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157056-89-8 |
Source
|
Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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